molecular formula C18H29NO2 B12164521 1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]- CAS No. 439130-38-8

1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]-

Cat. No.: B12164521
CAS No.: 439130-38-8
M. Wt: 291.4 g/mol
InChI Key: RRGHERDNNOVPPF-UHFFFAOYSA-N
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Description

The compound 1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]- (CAS: 439130-38-8) features a piperidine ring substituted with a methyl group at the 2-position and an ethanol moiety modified by a [(2,4,6-trimethylphenoxy)methyl] group at the alpha position.

Properties

CAS No.

439130-38-8

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

1-(2-methylpiperidin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol

InChI

InChI=1S/C18H29NO2/c1-13-9-14(2)18(15(3)10-13)21-12-17(20)11-19-8-6-5-7-16(19)4/h9-10,16-17,20H,5-8,11-12H2,1-4H3

InChI Key

RRGHERDNNOVPPF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC(COC2=C(C=C(C=C2C)C)C)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]- involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the ethanol and trimethylphenoxy groups. Common synthetic routes include:

Chemical Reactions Analysis

1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions to introduce different substituents on the piperidine ring.

    Common Reagents and Conditions: Reagents like sodium hydride, potassium tert-butoxide, and solvents like tetrahydrofuran are commonly used.

Scientific Research Applications

1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]- involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structure and Functional Group Variations

Target Compound
  • Core: Piperidineethanol
  • Substituents: 2-methyl group on piperidine. Alpha-[(2,4,6-trimethylphenoxy)methyl] group on ethanol.
  • Functional Groups : Ether, secondary alcohol, tertiary amine.
Comparable Compounds

HBK18 (1N-[3-(2,4,6-trimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) Core: Piperazine. Substituents: 2,4,6-trimethylphenoxypropyl and 2-methoxyphenyl groups. Functional Groups: Ether, tertiary amine, hydrochloride salt. Key Difference: Piperazine core instead of piperidineethanol; propyl linker vs. methyl linkage .

N-(4–(2-pyridyl)(1,3-Thiazol-2-Yl))-2–(2,4,6-Trimethylphenoxy) acetamide Core: Acetamide-thiazole-pyridyl hybrid. Substituents: 2,4,6-trimethylphenoxy group on acetamide. Functional Groups: Amide, ether.

4-(2,4,6-Trimethylphenoxy)benzamide (TMPBA) Core: Benzamide. Substituents: 2,4,6-trimethylphenoxy group. Functional Groups: Amide, ether. Application: Carbon nanotube functionalization in material science .

Pimonidazole (α-[(2-nitro-1H-imidazol-1-yl)methyl]-1-piperidineethanol) Core: Piperidineethanol. Substituents: Nitroimidazole group. Functional Groups: Nitroimidazole, secondary alcohol. Application: Hypoxia marker in biological studies .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Primary Application Reference
Target Compound Piperidineethanol 2-methyl; α-[(2,4,6-TMP)methyl] Ether, alcohol, amine Not explicitly stated
HBK18 Piperazine 2,4,6-TMP-propyl; 2-methoxyphenyl Ether, amine, HCl salt Pharmacological research
N-(...)-2-(2,4,6-TMP) acetamide Acetamide-thiazole 2,4,6-TMP Amide, ether Neuroprotection (Nrf2-ARE)
TMPBA Benzamide 4-(2,4,6-TMP) Amide, ether Material science (SWCNTs)
Pimonidazole Piperidineethanol α-(nitroimidazole)methyl Nitroimidazole, alcohol Hypoxia detection

Abbreviations: TMP = trimethylphenoxy; SWCNTs = single-walled carbon nanotubes.

Comparison with Syntheses of Analogs

  • HBK Series: Synthesized via nucleophilic displacement of phenoxy-propyl groups on piperazine derivatives using potassium carbonate in polar solvents .
  • TMPBA : Functionalized onto SWCNTs via Friedel–Crafts acylation in poly(phosphoric acid) .
  • 4-(2,3,5-Trimethylphenoxy)phthalonitrile: Synthesized via nucleophilic aromatic substitution with K₂CO₃ in DMF .

Pharmacological Potential

  • N-(...)-2-(2,4,6-TMP) acetamide : Activates the Nrf2-ARE pathway, demonstrating neuroprotective effects against oxidative stress .
  • Target Compound : Structural similarity to pimonidazole (hypoxia marker) and HBK ligands implies possible use in bioreductive therapies or receptor modulation .

Material Science

  • TMPBA: Enhances SWCNT stability and functionality, highlighting the role of phenoxy groups in material engineering .

Agrochemicals

  • Triazole Derivatives (): Fenbuconazole and triadimefon (phenoxy-triazole compounds) are fungicides, suggesting the target compound could be explored for pesticidal activity .

Biological Activity

1-Piperidineethanol, 2-methyl-alpha-[(2,4,6-trimethylphenoxy)methyl]- is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.

Synthesis

The synthesis of 1-Piperidineethanol derivatives typically involves the reaction of piperidine with various alkyl and aryl groups. The specific compound is synthesized through a multi-step process that includes the introduction of the trimethylphenoxy group. This structural modification is crucial for enhancing its biological activity.

Pharmacological Properties

1-Piperidineethanol derivatives have been evaluated for various biological activities, including:

  • Antibacterial Activity : Studies have shown that certain piperidine derivatives exhibit significant antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial growth by disrupting cellular processes.
  • Enzyme Inhibition : Compounds containing the piperidine nucleus have demonstrated potent inhibition of enzymes like acetylcholinesterase (AChE) and urease. For instance, certain derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory potential .
  • Cardiac Activity : Research indicates that some derivatives can exert positive inotropic effects on cardiac tissues. For example, studies involving isolated rat hearts revealed that specific compounds produced greater inotropic effects compared to others . This suggests potential applications in cardiovascular therapies.

Case Studies

Several case studies highlight the biological activity of 1-piperidineethanol derivatives:

  • Study on Cardiac Effects : A study evaluated the effects of a related piperidine compound on isolated rat hearts. The results indicated a significant increase in contractility (inotropic effect), suggesting therapeutic potential for heart failure management .
  • Antibacterial Screening : In a comparative study of various synthesized compounds, several derivatives showed moderate to strong antibacterial activity against multiple bacterial strains. The most active compounds were identified with IC50 values significantly lower than standard antibiotics .
  • Enzyme Inhibition Assays : In vitro assays demonstrated that certain piperidine derivatives effectively inhibited AChE and urease, with implications for treating conditions like Alzheimer's disease and urinary tract infections .

Data Table

Biological Activity Effectiveness (IC50) Tested Strains/Models
Antibacterial2.14 - 6.28 µMSalmonella typhi, Bacillus subtilis
AChE Inhibition0.63 - 6.28 µMEnzyme assays
Positive Inotropic EffectNot specifiedIsolated rat hearts

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